Indorenate is primarily sourced from synthetic pathways involving established organic chemistry methods. It falls under the category of indole derivatives, which are known for their diverse biological activities. The compound's structure features an indole ring fused with a ketone and an alkyl chain, contributing to its pharmacological profile.
Indorenate's molecular structure can be represented by its canonical SMILES notation: COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC
. The compound features a complex arrangement that includes:
The structural data highlights its potential interactions within biological systems, particularly with serotonin receptors.
Indorenate undergoes various chemical transformations, including:
These reactions are critical for modifying Indorenate to develop analogs with improved pharmacological properties.
The mechanism of action of Indorenate primarily involves its interaction with serotonin receptors. As a serotonin receptor agonist, it binds to these receptors, mimicking the action of serotonin itself. This interaction leads to various physiological responses, including modulation of mood, anxiety levels, and appetite control.
Research indicates that Indorenate exhibits selectivity towards specific serotonin receptor subtypes, which may explain its diverse effects in biological systems. Data from pharmacological studies suggest that it can effectively activate these receptors, leading to downstream signaling cascades that influence neurotransmitter release and neuronal excitability.
Indorenate is characterized by several physical properties:
Chemical properties include:
These properties are essential for understanding how Indorenate behaves in various environments, particularly in biological systems.
Indorenate has several scientific uses:
Indorenate (TR-3369) is a synthetic tryptamine derivative with the chemical name methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride. Its molecular formula is C₁₃H₁₆N₂O₃·HCl, corresponding to a molecular weight of 284.74 g/mol [10]. The structure comprises a 5-methoxyindole core linked to an aminomethyl propanoate ester moiety, creating a chiral center at the C2 position of the propanoate chain. This configuration exists as a racemic mixture under standard synthesis conditions, with potential implications for receptor binding stereoselectivity [2]. The indole nitrogen and primary amino group contribute to its zwitterionic character, enhancing water solubility in the hydrochloride salt form. The 5-methoxy substitution on the indole ring is a critical determinant of its serotonergic activity, analogous to endogenous serotonin modifications [2] [10].
Indorenate is synthesized through a multi-step sequence starting from 5-methoxyindole-3-acetic acid. Key reactions include:
Table 1: Molecular Properties of Indorenate Hydrochloride
Property | Value |
---|---|
Chemical Name | Methyl α-(aminomethyl)-5-methoxy-1H-indole-3-acetate hydrochloride |
Molecular Formula | C₁₃H₁₆N₂O₃·HCl |
Molecular Weight | 284.74 g/mol |
CAS Number | 72318-55-9 |
IUPAC Name | Methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride |
Key Functional Groups | 5-Methoxyindole, β-amino ester, primary amine |
Indorenate exhibits high-affinity binding across multiple serotonin receptor subtypes, with the following rank order: 5-HT1A >> 5-HT2C > 5-HT1B. Radioligand binding studies reveal:
Functional assays confirm indorenate acts as a full agonist at 5-HT1A and 5-HT1B receptors, while exhibiting partial agonism at 5-HT2C sites [2] [10]. Notably, its vasoconstrictive effects in porcine carotid beds are resistant to blockade by selective 5-HT1A, 5-HT1B, or 5-HT2C antagonists (e.g., WAY100635, GR55562, SB242084), suggesting interaction with unclassified "5-HT1-like" receptors [7].
Table 2: Receptor Binding Affinity and Functional Activity of Indorenate
Receptor Subtype | Binding pKd | Functional Efficacy | Primary Physiological Effects |
---|---|---|---|
5-HT1A | 7.8 [10] | Full agonist | Anxiolytic, antidepressant, hypotensive |
5-HT1B | 5.44 [10] | Full agonist | Vascular tone modulation |
5-HT2C | 6.49 [10] | Partial agonist | Anorectic, circadian rhythm regulation |
"5-HT1-like" | Not characterized | Agonist | Carotid vasoconstriction [7] |
Indorenate demonstrates a unique efficacy profile relative to classical serotonergic agonists:
Discriminative stimulus studies in rats reveal full substitution of indorenate for the 5-HT1A agonist 8-OH-DPAT, but only partial substitution for the 5-HT2C agonist DOI. This confirms its predominant 5-HT1A activity in vivo [2] [9]. Antagonist studies using WAY100635 (5-HT1A selective) and pindolol (5-HT1A/1B antagonist) demonstrate complete blockade of indorenate's antidepressant effects in the FST, while GR55562 (5-HT1B antagonist) and ketanserin (5-HT2 antagonist) show no interference [9].
Table 3: Comparative Pharmacological Effects of Indorenate and Reference Agonists
Pharmacological Effect | Indorenate Efficacy | 8-OH-DPAT Efficacy | RU 24969 Efficacy |
---|---|---|---|
Forced Swim Test (immobility) | Significant reduction at 10 mg/kg [9] | Significant reduction at 1 mg/kg [9] | Not reported |
Anxiolytic (conflict tests) | High [2] | Moderate | Low |
Carotid vasoconstriction | Potent, methiothepin-sensitive [7] | Potent | Potent |
5-HT1A discriminative stimulus | Full substitution [9] | Reference stimulus | Partial substitution |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1